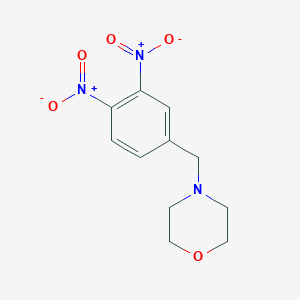

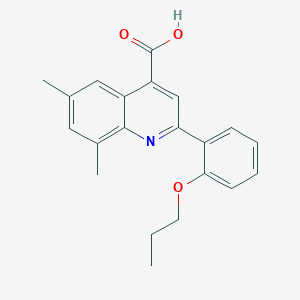

4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzophenone derivatives can be complex and often requires careful control of reaction conditions. For instance, the paper titled "Short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone" describes a one-pot synthesis suitable for industrial scale-up, involving fluorination and a Friedel–Crafts reaction, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

While the molecular structure of "4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone" is not analyzed in the provided papers, the structure of benzophenone derivatives typically includes a benzoyl group attached to a phenyl ring. The presence of substituents like chloro, fluoro, and piperazinomethyl groups would influence the electronic and steric properties of the molecule.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone". However, benzophenone derivatives are known to undergo various chemical reactions, including aldol condensation as mentioned in the context of a fluorimetric method for determining a related benzodiazepine compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone" would likely include its melting point, boiling point, solubility, and fluorescence characteristics. The spectrofluorimetric determination method described for a related compound suggests that benzophenone derivatives can exhibit intense fluorescence, which could be a property of the compound as well .

Scientific Research Applications

Synthesis and Chemical Properties

- Benzophenones, including variants like 4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone, have been a focal point in synthetic chemistry. For example, Karrer et al. (2000) developed a highly selective one-pot synthesis suitable for industrial scale-up of a related compound, 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. This highlights the industrial relevance and synthetic versatility of such compounds (Karrer, Meier, & Pascual, 2000).

Medical and Biological Applications

- Novel benzophenone analogs, including fluorinated and chlorinated derivatives, have been extensively studied for their anti-cancer properties. Mohammed and Khanum (2018) reported that specific benzophenone compounds, substituted with methyl, chloro, and fluoro groups, exhibited significant cytotoxic and anti-proliferative effects against various cancer cell lines, emphasizing the potential of such compounds in cancer therapy (Mohammed & Khanum, 2018).

Material Science and Polymer Chemistry

- In polymer chemistry, benzophenones have been utilized to synthesize novel materials. Ghassemi et al. (2004) synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics, incorporating 4-chloro-4′-fluorobenzophenone, demonstrating the utility of benzophenones in creating innovative polymeric materials (Ghassemi, Ndip, & Mcgrath, 2004).

Environmental and Analytical Chemistry

- Benzophenones, including chloro and fluoro derivatives, are frequently analyzed in environmental studies due to their widespread use as UV filters. Zhang et al. (2011) detected various benzophenone compounds in sediment and sewage sludge, indicating the environmental presence and the need for analytical monitoring of these compounds (Zhang et al., 2011).

properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYSTDJIONXCMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642981 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898783-83-0 |

Source

|

| Record name | Methanone, (4-chloro-3-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

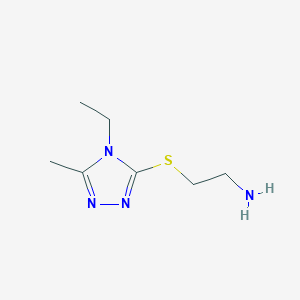

![2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B1359431.png)

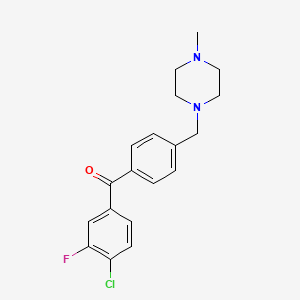

![2(R)-(2,5-Difluorophenyl)-5(R)-(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-yl)tetrahydropyran-3(S)-amine dihydrochloride](/img/structure/B1359437.png)

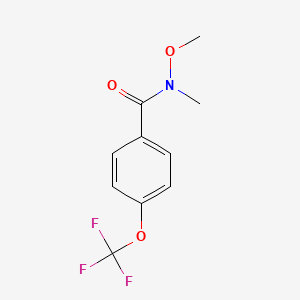

![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)

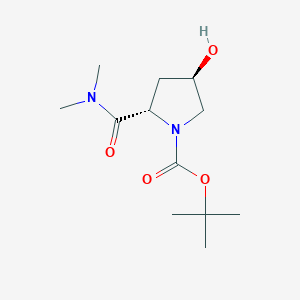

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B1359446.png)

![3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1359454.png)